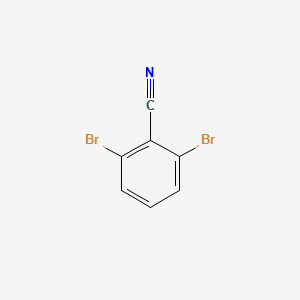2,6-Dibromobenzonitrile
CAS No.: 6575-12-8
Cat. No.: VC2520629
Molecular Formula: C7H3Br2N
Molecular Weight: 260.91 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6575-12-8 |
|---|---|
| Molecular Formula | C7H3Br2N |
| Molecular Weight | 260.91 g/mol |
| IUPAC Name | 2,6-dibromobenzonitrile |
| Standard InChI | InChI=1S/C7H3Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |
| Standard InChI Key | KBLLYABRMLFXFZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Br)C#N)Br |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)C#N)Br |
Introduction
Chemical Identity and Structure
2,6-Dibromobenzonitrile is an aromatic nitrile compound characterized by two bromine atoms at positions 2 and 6 of the benzene ring, with a nitrile group (-CN) attached. Its structural configuration contributes to its unique chemical behavior and biological activity.
Identification Parameters
The compound is identified through several standardized chemical identifiers as outlined in Table 1.
Table 1: Chemical Identification Parameters of 2,6-Dibromobenzonitrile
| Parameter | Value |
|---|---|
| Chemical Name | 2,6-Dibromobenzonitrile |
| CAS Registry Number | 6575-12-8 |
| Molecular Formula | C₇H₃Br₂N |
| Molecular Weight | 260.91 g/mol |
| IUPAC Name | 2,6-dibromobenzonitrile |
| Synonyms | Benzonitrile, 2,6-dibromo- |
| InChI | 1S/C7H3Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H |
| InChI Key | KBLLYABRMLFXFZ-UHFFFAOYSA-N |
| European Community (EC) Number | 975-818-2 |
| DSSTox Substance ID | DTXSID30506782 |
These identification parameters provide essential reference points for the compound in chemical databases and regulatory frameworks .
Structural Characteristics
The molecular structure of 2,6-Dibromobenzonitrile features a benzene ring with bromine atoms at the ortho positions relative to the nitrile functional group. This arrangement creates a distinct electronic distribution that influences its reactivity patterns and biological interactions. The presence of the electron-withdrawing nitrile group, combined with the bromine substituents, contributes to the compound's stability and specific chemical behavior .
Physical Properties
Understanding the physical properties of 2,6-Dibromobenzonitrile is crucial for its handling, storage, and application in various research and industrial contexts.
Basic Physical Characteristics
2,6-Dibromobenzonitrile exists as a solid at room temperature. Its physical state and appearance contribute to its handling requirements in laboratory and industrial settings .
| Classification | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
These safety guidelines emphasize the need for appropriate protective measures when handling the compound to minimize health risks .
Agricultural and Research Applications
2,6-Dibromobenzonitrile has been studied primarily for its phytotoxic properties, with significant findings regarding its potential applications in agriculture and vegetation management.
Phytotoxic Properties
Research has demonstrated that 2,6-Dibromobenzonitrile exhibits notable phytotoxic activity when evaluated in nutrient solution studies. Comparative analyses have shown that it demonstrates higher activity levels than other related compounds, including the commercially significant 2,6-dichlorobenzonitrile (dichlobenil) .
Comparative Efficacy
In studies examining variously substituted benzonitriles and derivatives applied at equimolar exponential rates, 2,6-Dibromobenzonitrile emerged as one of several compounds that displayed activity equal to or greater than dichlobenil. This finding positions it as a potentially valuable compound for herbicide development and application .
Table 3: Comparative Activity of Selected Benzonitrile Derivatives
| Compound | Relative Activity |
|---|---|
| 2,6-Dibromobenzonitrile | Higher than dichlobenil |
| 2,6-Dichlorobenzonitrile (dichlobenil) | Reference compound |
| 2,6-Dimethylbenzonitrile | Lower than 2,6-Dibromobenzonitrile |
| 2-Bromo-6-chlorobenzonitrile | Higher than dichlobenil |
| 2,3,4-Trichlorobenzonitrile | Higher than dichlobenil |
| 2,3,5-Trichlorobenzonitrile | Higher than dichlobenil |
This comparative analysis highlights the distinctive activity profile of 2,6-Dibromobenzonitrile among related compounds, suggesting potential specialized applications in agricultural contexts .
| Manufacturer | Product Number | Packaging | Price (USD) | Purity |
|---|---|---|---|---|
| TRC | D422913 | 500mg | $155 | Not specified |
| TRC | D422913 | 100mg | $60 | Not specified |
| AK Scientific | 0035CU | 25g | $1,354 | Not specified |
| American Custom Chemicals Corporation | HCH0357360 | 5mg | $500.18 | 95.00% |
| AHH | MB-17137 | 5g | $802 | 97% |
This pricing information was last updated in December 2021 and may vary currently. The significant price variation reflects differences in quantity, purity, and supplier overhead costs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume